6-methyl-5-(trifluoromethyl)pyrimidine-2,4-diol
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Overview
Description
6-methyl-5-(trifluoromethyl)pyrimidine-2,4-diol is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group at the 6-position and a trifluoromethyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-5-(trifluoromethyl)pyrimidine-2,4-diol typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dihydroxypyrimidine with trifluoromethylating agents and methylating agents. The reaction conditions often include the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or acetonitrile to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and reactors can help in scaling up the production while maintaining the desired purity levels. The choice of catalysts and reaction conditions is optimized to achieve high efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
6-methyl-5-(trifluoromethyl)pyrimidine-2,4-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the 2,4-diol positions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups attached to the pyrimidine ring, enhancing their chemical and biological properties .
Scientific Research Applications
6-methyl-5-(trifluoromethyl)pyrimidine-2,4-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 6-methyl-5-(trifluoromethyl)pyrimidine-2,4-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
- 5-methyl-2-(trifluoromethyl)pyrimidine-4,6-diol
- 2-methyl-5-(trifluoromethyl)pyrazine
- Triazole-pyrimidine hybrids
Uniqueness
6-methyl-5-(trifluoromethyl)pyrimidine-2,4-diol is unique due to the presence of both a methyl and a trifluoromethyl group on the pyrimidine ring. This combination of substituents imparts distinct chemical and biological properties, such as enhanced stability and specific interactions with biological targets. The compound’s ability to undergo various chemical reactions also makes it a versatile building block for the synthesis of a wide range of derivatives .
Properties
CAS No. |
145663-07-6 |
---|---|
Molecular Formula |
C6H5F3N2O2 |
Molecular Weight |
194.1 |
Purity |
95 |
Origin of Product |
United States |
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